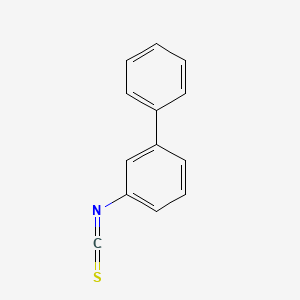

3-Isothiocyanato-1,1'-biphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c15-10-14-13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASUKDIZQBZXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333663 | |

| Record name | 1-isothiocyanato-3-phenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1510-25-4 | |

| Record name | 1-isothiocyanato-3-phenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isothiocyanato-1,1'-biphenyl: Chemical Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isothiocyanato-1,1'-biphenyl is an aromatic organosulfur compound featuring a biphenyl scaffold and a reactive isothiocyanate functional group. This unique combination of a stable biphenyl core, known for its presence in various biologically active molecules, and the versatile isothiocyanate moiety, makes it a compound of significant interest in medicinal chemistry and drug discovery. The isothiocyanate group can readily react with nucleophiles, such as the amine and thiol groups found in biological macromolecules, leading to a wide range of potential pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and biological activities of this compound and related isothiocyanate-containing compounds.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1510-25-4 | --INVALID-LINK-- |

| Molecular Formula | C₁₃H₉NS | --INVALID-LINK-- |

| Molecular Weight | 211.28 g/mol | --INVALID-LINK-- |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water (predicted); Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate (predicted) | General knowledge |

| SMILES | S=C=Nc1cccc(c1)c2ccccc2 | --INVALID-LINK-- |

| InChI | InChI=1S/C13H9NS/c15-9-14-12-7-6-8-13(10-12)11-4-2-1-3-5-11/h1-8,10H | --INVALID-LINK-- |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound typically starts from its corresponding amine precursor, 3-amino-1,1'-biphenyl. Several general methods for the conversion of primary amines to isothiocyanates can be adapted for this specific synthesis. Two common and effective methods are the thiophosgene method and the dithiocarbamate decomposition method.

Method 1: Thiophosgene Method

This method is a direct and often high-yielding approach. However, it requires the use of the highly toxic and corrosive reagent, thiophosgene (CSCl₂), and must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Scheme:

Detailed Protocol:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-1,1'-biphenyl (1.0 eq) in dichloromethane (DCM).

-

Add an aqueous solution of sodium bicarbonate (NaHCO₃) to create a biphasic system.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1.1 - 1.2 eq) in DCM to the vigorously stirred mixture via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Method 2: Dithiocarbamate Decomposition Method

This two-step, one-pot procedure is a safer alternative to the thiophosgene method as it avoids the use of highly toxic reagents. The amine is first converted to a dithiocarbamate salt, which is then decomposed to the isothiocyanate.

Reaction Scheme:

Detailed Protocol:

-

Dissolve 3-amino-1,1'-biphenyl (1.0 eq) in a suitable organic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.

-

Add a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 eq).

-

Add carbon disulfide (CS₂) (1.2-1.5 eq) dropwise to the stirred solution at room temperature.

-

Stir the mixture at room temperature for several hours until the formation of the dithiocarbamate intermediate is complete (monitor by TLC).

-

Cool the reaction mixture to 0 °C.

-

Add a desulfurizing agent. A common and effective agent is 2,4,6-trichloro-1,3,5-triazine (TCT, cyanuric chloride). Add the TCT solution in the same solvent dropwise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Activities and Signaling Pathways

While specific studies on the biological effects of this compound are limited, the broader class of isothiocyanates (ITCs) has been extensively investigated for its potent anticancer and anti-inflammatory properties. The biphenyl moiety is also a common scaffold in pharmacologically active compounds. Therefore, it is plausible that this compound exhibits similar biological activities.

General Anticancer Mechanisms of Isothiocyanates

Isothiocyanates are known to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways involved in cancer cell survival and proliferation.

1. Induction of Apoptosis:

Many ITCs, such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), have been shown to induce apoptosis in various cancer cell lines. This is often mediated through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.

2. Inhibition of Key Signaling Pathways:

Isothiocyanates have been reported to modulate several critical signaling pathways that are often dysregulated in cancer.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Benzyl isothiocyanate has been shown to inhibit this pathway, leading to the suppression of pancreatic tumor growth. Inhibition of AKT can lead to the activation of pro-apoptotic FOXO transcription factors.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation and survival. BITC has been found to inhibit the phosphorylation and activation of STAT3.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and is also implicated in cancer development and progression. Many isothiocyanates, including sulforaphane, can inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory and anticancer effects.

Potential Anti-Inflammatory Activity

The anti-inflammatory properties of isothiocyanates are well-documented. They can inhibit the production of pro-inflammatory mediators by suppressing the activity of enzymes like cyclooxygenase-2 (COX-2) and by inhibiting pro-inflammatory signaling pathways such as NF-κB. For instance, phenyl isothiocyanate and 3-methoxyphenyl isothiocyanate have shown significant inhibition of the COX-2 enzyme. Benzyl isothiocyanate has also been shown to attenuate inflammasome activation.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, given the well-established biological activities of both the isothiocyanate functional group and the biphenyl core structure. While specific experimental data on this particular compound is sparse, the general synthetic methodologies and the known biological targets of related isothiocyanates provide a strong foundation for future research. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential in areas such as oncology and inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on the study of this intriguing molecule.

Synthesis of 3-Isothiocyanato-1,1'-biphenyl from 3-Amino-1,1'-biphenyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-isothiocyanato-1,1'-biphenyl, a valuable building block in medicinal chemistry and drug development, from its corresponding amine precursor, 3-amino-1,1'-biphenyl. This document details established synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols.

Isothiocyanates are a class of organic compounds characterized by the -N=C=S functional group. They are widely recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The biphenyl moiety is a prevalent scaffold in many pharmaceutical agents. The combination of these two functionalities in this compound makes it a significant intermediate for the synthesis of novel therapeutic candidates.

The primary and most versatile method for the synthesis of aryl isothiocyanates from aryl amines involves a two-step, one-pot process. This process begins with the in situ formation of a dithiocarbamate salt, followed by its decomposition using a desulfurizing agent to yield the desired isothiocyanate.[2]

Core Synthesis Pathway

The general transformation of an amine to an isothiocyanate via a dithiocarbamate intermediate is a well-established synthetic route.[1] The initial step involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to facilitate the elimination of a sulfur-containing byproduct, leading to the formation of the isothiocyanate.

Several reagents have been developed to promote this desulfurization, each with its own advantages in terms of reactivity, selectivity, and ease of workup.[1][3] Commonly employed desulfurizing agents include the highly toxic thiophosgene and its less hazardous surrogates, such as di-tert-butyl dicarbonate (Boc₂O), tosyl chloride (TsCl), and cyanuric chloride (TCT).[2][4][5]

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the synthesis of various aryl isothiocyanates using different desulfurizing agents. This data provides a comparative basis for selecting an appropriate method for the synthesis of this compound.

| Desulfurizing Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) | 15 min - 2 h | 85-98 | [3] |

| Tosyl Chloride (TsCl) | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | Not Specified | Good | [5] |

| Cyanuric Chloride (TCT) | Potassium Carbonate (K₂CO₃) | Water/DCM | 0.5 h (desulfurization) | 90-98 (for electron-rich arylamines) | [6] |

| Sodium Persulfate | Potassium Carbonate (K₂CO₃) | Water | 1 h (desulfurization) | High | [7] |

Experimental Protocols

The following are detailed experimental protocols adapted from general procedures for the synthesis of aryl isothiocyanates. These can be specifically applied to the synthesis of this compound from 3-amino-1,1'-biphenyl.

Method 1: Using Di-tert-butyl Dicarbonate (Boc₂O)

This method is advantageous due to its mild reaction conditions and the formation of volatile byproducts, simplifying purification.[3][8]

Materials:

-

3-Amino-1,1'-biphenyl

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst)

-

Dichloromethane (DCM) or other suitable polar aprotic solvent

Procedure:

-

To a solution of 3-amino-1,1'-biphenyl (1.0 eq) in dichloromethane, add triethylamine (1.1 eq) and a catalytic amount of DMAP or DABCO (1-3 mol%).

-

Cool the mixture to 0 °C in an ice bath.

-

Add carbon disulfide (1.5 eq) dropwise while stirring.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours to form the dithiocarbamate salt in situ.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Method 2: Using Cyanuric Chloride (TCT)

This one-pot protocol is performed under aqueous conditions, making it an environmentally benign and cost-effective option.[2][6]

Materials:

-

3-Amino-1,1'-biphenyl

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

Cyanuric chloride (TCT)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

To a mixture of 3-amino-1,1'-biphenyl (1.0 eq) and potassium carbonate (2.0 eq) in water, add carbon disulfide (1.2 eq) dropwise at room temperature.

-

Stir the mixture vigorously for several hours until the starting amine is completely consumed (monitor by HPLC or TLC).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of cyanuric chloride (0.5 eq) in dichloromethane dropwise.

-

Stir the biphasic mixture for 30 minutes at 0 °C.

-

Adjust the pH of the aqueous layer to >11 with 6 N NaOH.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield this compound.

Safety Considerations

-

Carbon disulfide is highly flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood.

-

Isothiocyanates can be lachrymatory and irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Thiophosgene and its surrogates are toxic and should be handled with extreme caution.

This guide provides a foundation for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize reaction conditions for their specific needs. The choice of method will depend on factors such as available reagents, desired scale, and safety considerations.

References

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 4. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 7. rsc.org [rsc.org]

- 8. cbijournal.com [cbijournal.com]

Spectroscopic Data of 3-Isothiocyanato-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Isothiocyanato-1,1'-biphenyl, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific compound, this document compiles predicted data based on the analysis of structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from closely related 3-substituted biphenyls and aromatic isothiocyanates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.65 | t | ~1.8 | H-2 |

| ~7.50-7.58 | m | H-4, H-2', H-6' | |

| ~7.40-7.48 | m | H-6, H-3', H-5' | |

| ~7.30-7.38 | m | H-5, H-4' |

¹³C NMR (Predicted, 125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~142.5 | C-1' |

| ~140.0 | C-1 |

| ~135.0 | C-NCS |

| ~134.0 | C-3 |

| ~130.5 | C-5 |

| ~129.8 | C-2', C-6' |

| ~128.5 | C-4' |

| ~128.0 | C-4 |

| ~127.5 | C-3', C-5' |

| ~126.0 | C-6 |

| ~125.5 | C-2 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the isothiocyanate group and the aromatic biphenyl structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2100-2000 | Strong, Sharp | Asymmetric C=N=S stretch |

| ~1600, ~1480, ~1450 | Medium-Strong | Aromatic C=C stretching vibrations |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~900-650 | Strong | Aromatic C-H out-of-plane bending |

Aromatic isothiocyanates consistently exhibit a strong and characteristic absorption band for the asymmetric stretching vibration of the -NCS group in the 2000-2200 cm⁻¹ region.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound is predicted to show a prominent molecular ion peak and characteristic fragmentation patterns for aromatic isothiocyanates.

| m/z | Relative Intensity | Assignment |

| 211 | High | [M]⁺ (Molecular Ion) |

| 184 | Medium | [M - HCN]⁺ |

| 154 | High | [M - NCS]⁺ (Biphenyl radical cation) |

| 153 | Medium | [C₁₂H₉]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

The mass spectra of aromatic isothiocyanates are characterized by specific fragmentation patterns that can be useful for identification.[2]

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 500 MHz or equivalent, would be employed.

-

Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum would be acquired using a standard pulse sequence. Key parameters would include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum would be acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

-

Data Processing: The raw data (Free Induction Decay, FID) would be processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Fisher Nicolet iS5, would be utilized.

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first and automatically subtracted from the sample spectrum. A typical measurement involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer, is typically used for small molecules.

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube and heated to induce vaporization into the ion source.

-

Ionization: In EI-MS, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Acquisition and Processing: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The data is processed to identify the molecular ion and major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 3-Isothiocyanato-1,1'-biphenyl (CAS: 1510-25-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Isothiocyanato-1,1'-biphenyl, a member of the isothiocyanate (ITC) class of compounds. While specific experimental data on this particular molecule is limited in publicly available literature, this document extrapolates its chemical properties, synthesis, and potential biological activities based on the well-established characteristics of the isothiocyanate functional group and the biphenyl scaffold. This guide includes detailed, generalized experimental protocols for its synthesis and characterization, a summary of its physicochemical properties, and a discussion of its potential as a modulator of key cellular signaling pathways implicated in cancer and inflammation. Diagrams illustrating these pathways and experimental workflows are provided to facilitate understanding.

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic organosulfur compounds characterized by the -N=C=S functional group. They are widely recognized for their presence in cruciferous vegetables and have garnered significant attention in the scientific community for their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antioxidant properties. The biphenyl moiety is a common structural motif in many biologically active compounds and approved drugs, contributing to their pharmacokinetic and pharmacodynamic profiles. The combination of the isothiocyanate group with a biphenyl structure in this compound suggests its potential as a promising candidate for investigation in drug discovery and development.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1510-25-4 |

| Molecular Formula | C₁₃H₉NS |

| Molecular Weight | 211.28 g/mol |

| Appearance | Predicted to be a solid or liquid at room temperature |

| Boiling Point | 150 °C at 1 mmHg (predicted) |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |

| SMILES | S=C=Nc1cccc(c1)-c2ccccc2 |

| InChI Key | YASUKDIZQBZXRW-UHFFFAOYSA-N |

Synthesis and Characterization

The most common and direct method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonylating agent, such as thiophosgene or carbon disulfide.

Synthetic Workflow

The synthesis of this compound is anticipated to proceed via a two-step process starting from 3-nitro-1,1'-biphenyl.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1,1'-biphenyl (Precursor)

This protocol is a generalized procedure based on the reduction of a nitroarene.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitro-1,1'-biphenyl (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Reduction: Add a reducing agent. Common methods include:

-

Tin(II) chloride: Add an excess of tin(II) chloride dihydrate (e.g., 3-5 eq) and concentrated hydrochloric acid. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Catalytic Hydrogenation: Suspend palladium on carbon (5-10 mol%) in the solution and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature or slightly elevated pressure.

-

-

Work-up:

-

For SnCl₂ reduction: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic. The resulting tin salts will precipitate. Extract the aqueous layer with ethyl acetate or dichloromethane.

-

For catalytic hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.

-

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-amino-1,1'-biphenyl can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the primary amine to the isothiocyanate using thiophosgene. Caution: Thiophosgene is highly toxic and volatile. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: Dissolve 3-amino-1,1'-biphenyl (1.0 eq) in a dry, inert solvent such as dichloromethane or chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a base, such as triethylamine (1.1 eq) or pyridine (1.1 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Thiophosgene: Slowly add a solution of thiophosgene (1.05 eq) in the same solvent to the cooled reaction mixture. A precipitate may form.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: A complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the nine protons of the biphenyl system.

-

¹³C NMR: The isothiocyanate carbon (-N=C=S) is expected to show a characteristic signal in the range of 130-140 ppm. Other aromatic carbon signals will appear in the typical downfield region.

-

IR Spectroscopy: A strong and characteristic absorption band for the isothiocyanate group (-N=C=S) is expected around 2000-2200 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 211.28.

Potential Biological Activity and Mechanisms of Action

Direct biological studies on this compound are not extensively reported. However, based on the large body of research on other isothiocyanates, particularly those with aromatic moieties, several potential biological activities and mechanisms of action can be inferred.

Anticancer Activity

Isothiocyanates are well-documented as potent chemopreventive and therapeutic agents against various cancers. Their anticancer effects are multifaceted and involve the modulation of multiple cellular signaling pathways.

Table 2: Cytotoxic Activity of Selected Aryl Isothiocyanates in Cancer Cell Lines

| Isothiocyanate | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzyl ITC | MDA-MB-231 (Breast) | ~8 | [1] |

| Phenethyl ITC | PC-3 (Prostate) | ~5-10 | |

| Sulforaphane | LNCaP (Prostate) | ~15-20 |

It is plausible that this compound will exhibit cytotoxic activity against various cancer cell lines, potentially in the low micromolar range.

4.1.1. Induction of Apoptosis

A primary mechanism by which ITCs exert their anticancer effects is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

4.1.2. Modulation of Key Signaling Pathways

-

Nrf2 Pathway: Isothiocyanates are potent inducers of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes.

-

NF-κB Pathway: Chronic inflammation is a key driver of cancer development. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many ITCs have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.

Anti-inflammatory Activity

The potential inhibition of the NF-κB pathway also suggests that this compound may possess anti-inflammatory properties. This could be relevant for the treatment of chronic inflammatory diseases.

Safety and Handling

Isothiocyanates should be handled with care. The following safety precautions are recommended:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a molecule of significant interest for researchers in medicinal chemistry and drug discovery. While direct experimental data is currently sparse, its chemical structure, combining the reactive isothiocyanate group with the versatile biphenyl scaffold, suggests a strong potential for biological activity. Based on extensive research on related isothiocyanates, it is predicted to exhibit anticancer and anti-inflammatory properties through the modulation of key cellular signaling pathways such as Nrf2 and NF-κB, and the induction of apoptosis. The experimental protocols and predictive information provided in this guide are intended to serve as a valuable resource for initiating and advancing research into this promising compound. Further experimental validation of its synthesis, characterization, and biological activities is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Isothiocyanato-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational properties of 3-Isothiocyanato-1,1'-biphenyl, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this report integrates established principles of biphenyl chemistry, spectroscopic data from related analogs, and computational modeling to elucidate its structural characteristics. This guide offers a foundational understanding for researchers engaged in the synthesis, characterization, and application of novel biphenyl isothiocyanates.

Introduction

Biphenyl derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials, owing to their unique three-dimensional structure and electronic properties. The conformational flexibility of the biphenyl scaffold, primarily the dihedral angle between the two phenyl rings, is a critical determinant of its biological activity and material properties. The introduction of an isothiocyanate (-N=C=S) group, a well-known pharmacophore with potent anticancer and antimicrobial activities, into the biphenyl framework at the 3-position is anticipated to yield novel compounds with significant therapeutic potential. Understanding the precise molecular geometry and conformational dynamics of this compound is paramount for designing and optimizing its applications.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by two phenyl rings linked by a single C-C bond and a linear isothiocyanate group substituted at the meta-position of one ring.

Conformational Analysis

The most critical conformational parameter in biphenyls is the dihedral angle (torsion angle) between the planes of the two aromatic rings. In the solid state, biphenyl is planar, but in the gas phase and in solution, it adopts a twisted conformation with a dihedral angle of approximately 44° to minimize steric hindrance between the ortho-hydrogens. The substitution pattern significantly influences this angle. For this compound, the isothiocyanate group at the meta-position is not expected to introduce significant steric hindrance that would drastically alter the dihedral angle from that of unsubstituted biphenyl.

Logical Workflow for Conformational Analysis

Caption: Factors influencing the conformation of biphenyl derivatives.

Computationally Predicted Molecular Geometry

In the absence of experimental crystal structure data, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory were employed to predict the optimized geometry of this compound.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Value |

| Dihedral Angle (C2-C1-C1'-C2') | ~ 43.5° |

| Bond Lengths (Å) | |

| C1-C1' (inter-ring) | 1.49 |

| C-N (isothiocyanate) | 1.38 |

| N=C (isothiocyanate) | 1.22 |

| C=S (isothiocyanate) | 1.58 |

| C-H (aromatic, avg.) | 1.08 |

| C-C (aromatic, avg.) | 1.40 |

| **Bond Angles (°) ** | |

| C-N=C | 175.2 |

| N=C=S | 178.9 |

| C-C-C (aromatic, avg.) | 120.0 |

Note: These values are computationally predicted and await experimental verification.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of synthesized this compound.

Infrared (IR) Spectroscopy

The IR spectrum of an isothiocyanate is characterized by a strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group, typically appearing in the range of 2000-2200 cm⁻¹.

Table 2: Predicted and Characteristic IR Absorption Frequencies

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| -N=C=S | Asymmetric Stretch | ~ 2095 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-N | Stretch | 1300-1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Nucleus | Predicted Chemical Shift (δ) |

| ¹H NMR | |

| Aromatic Protons | 7.2 - 7.8 |

| ¹³C NMR | |

| C-NCS | ~ 135 |

| Aromatic Carbons | 125 - 142 |

Note: The isothiocyanate carbon often shows a broad or weak signal in ¹³C NMR due to quadrupolar relaxation of the adjacent nitrogen atom.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with thiophosgene or a thiophosgene equivalent.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of aryl isothiocyanates.

Detailed Protocol:

-

Dissolve 3-aminobiphenyl (1.0 eq) in dichloromethane (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of thiophosgene (1.1 eq) in dichloromethane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent and TMS as an internal standard.

-

IR Spectroscopy: IR spectra are obtained using a FT-IR spectrometer, typically as a thin film on KBr plates or as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the isothiocyanate moiety is a well-established pharmacophore with known anticancer properties. Many isothiocyanates exert their effects through the modulation of key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Hypothesized Signaling Pathway Inhibition

Caption: Potential signaling pathways modulated by isothiocyanates.

It is hypothesized that this compound could:

-

Inhibit the NF-κB signaling pathway: This could lead to a reduction in the expression of pro-inflammatory cytokines and anti-apoptotic proteins, thereby inhibiting cancer cell growth and survival.

-

Activate the Nrf2-antioxidant response element (ARE) pathway: This would upregulate the expression of phase II detoxifying and antioxidant enzymes, protecting normal cells from oxidative stress and carcinogens.

-

Induce apoptosis: By modulating the expression of Bcl-2 family proteins and activating caspases, the compound could trigger programmed cell death in cancer cells.

Further experimental validation is necessary to confirm these potential biological activities and elucidate the precise mechanisms of action for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound, based on a combination of established chemical principles and computational modeling. The predicted geometrical parameters and spectroscopic signatures offer a valuable reference for the synthesis and characterization of this and related compounds. The discussion of potential biological activities highlights promising avenues for future research in drug discovery. Experimental validation of the presented data is crucial for the continued development and application of this novel biphenyl isothiocyanate.

Solubility Profile of 3-Isothiocyanato-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Isothiocyanato-1,1'-biphenyl in various solvents. Due to the limited availability of quantitative data for this specific compound in organic solvents, this document also includes qualitative solubility information for structurally related isothiocyanates to provide a broader understanding of its likely behavior. Furthermore, a detailed, generalized experimental protocol for solubility determination and a representative synthesis workflow are presented to assist researchers in their work with this class of compounds.

Core Concepts: Solubility Profile

This compound is an aromatic compound containing a biphenyl backbone and a reactive isothiocyanate (-N=C=S) functional group. The large, nonpolar biphenyl structure is expected to dominate its solubility characteristics, suggesting a preference for nonpolar organic solvents. The polar isothiocyanate group may contribute to some solubility in more polar organic media. As is common with many isothiocyanates, its solubility in aqueous solutions is anticipated to be low.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The known value for its solubility in water is presented below.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature (°C) |

| Water | 6.339 mg/L | 25 |

Qualitative Solubility of Structurally Similar Isothiocyanates

To infer the likely solubility of this compound in organic solvents, data from structurally similar compounds, such as phenyl isothiocyanate and 4-chlorophenyl isothiocyanate, can be instructive. These compounds also feature an isothiocyanate group attached to an aromatic ring system.[1][2][3]

Table 2: Qualitative Solubility of Structurally Similar Isothiocyanates (Proxy Data)

| Solvent | Phenyl Isothiocyanate | 4-Chlorophenyl Isothiocyanate |

| Water | Poorly soluble/Negligible[3][4] | Low solubility[1] |

| Ethanol | Soluble[2][4] | Soluble[1] |

| Ether | Soluble[2][4] | Not specified |

| Benzene | Not specified | Soluble[1] |

| Acetone | Soluble[3] | Not specified |

| Chloroform | Soluble[3] | Not specified |

| Dimethyl Sulfoxide (DMSO) | Not specified | Soluble[1] |

Disclaimer: This table presents data for structurally similar compounds and should be used as an estimation of the likely solubility profile of this compound.

Experimental Protocol: Solubility Determination via Saturation Shake-Flask Method

The following is a standard and widely accepted method for determining the equilibrium solubility of a compound like this compound in an organic solvent, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).[5]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol, acetonitrile, etc.)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.[5]

-

-

Equilibration:

-

Sample Clarification:

-

After the incubation period, cease agitation and allow the vial to stand undisturbed to permit the settling of undissolved solid.

-

For more complete separation, the vial may be centrifuged.[5]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any suspended solid particles.[5]

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

The solubility is then calculated based on the measured concentration and the dilution factor.[6]

-

Visualization of a Representative Experimental Workflow

The following diagram illustrates a general one-pot synthesis of aryl isothiocyanates from their corresponding primary amines, a common method for this class of compounds.[7]

Caption: General workflow for the one-pot synthesis of aryl isothiocyanates.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 103-72-0: Phenyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

Commercial Availability and Research Applications of 3-Isothiocyanato-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isothiocyanato-1,1'-biphenyl is a biphenyl derivative containing a reactive isothiocyanate group. This functional group makes it a valuable reagent in organic synthesis and a compound of interest for potential applications in medicinal chemistry and materials science. Isothiocyanates, as a class, are well-recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an overview of the commercial availability of this compound, along with a representative experimental workflow and a key signaling pathway relevant to isothiocyanate research, offering a foundational resource for its potential investigation and application.

Commercial Suppliers of this compound

The following table summarizes the currently available commercial sources for this compound, detailing purity levels and available quantities to aid in procurement for research and development purposes.

| Supplier | Purity | Available Quantities |

| AbacipharmTech | ≥ 95% | 100 mg, 250 mg, 1 g, 5 g[1] |

| Crysdot LLC | ≥ 95% | 1 g, 5 g |

| CP Lab Safety | 97% | 1 g |

| Sigma-Aldrich | Not specified | 100 mg |

Representative Experimental Workflow: Synthesis of Novel Isothiocyanates

Key Signaling Pathway: Nrf2-Mediated Antioxidant Response

Many isothiocyanates exert their biological effects by modulating key cellular signaling pathways. A prominent example is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in the cellular defense against oxidative stress. The following diagram illustrates the canonical Nrf2 signaling pathway, a likely target for investigation with this compound.

Detailed Methodologies

Due to the lack of specific published research on this compound, the following are generalized protocols for the types of experiments depicted in the workflow and pathway diagrams. These should be adapted and optimized for the specific compound and experimental system.

General Procedure for the Synthesis of Isothiocyanates from Amines

This protocol is a representative method for the synthesis of aryl isothiocyanates.

-

Reaction Setup: To a solution of the corresponding amine (1 equivalent) in a suitable solvent (e.g., dichloromethane) is added a base (e.g., triethylamine, 2.2 equivalents). The mixture is cooled in an ice bath.

-

Addition of Thiophosgene: A solution of thiophosgene (1.1 equivalents) in the same solvent is added dropwise to the cooled amine solution.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide or a solution of HCl in isopropanol).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells.

Western Blot for Nrf2 Activation

Western blotting is used to detect the levels of specific proteins in a sample.

-

Cell Lysis: Cells treated with the test compound are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., Nrf2 or Keap1).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a commercially available compound with potential for further investigation in various scientific disciplines, particularly in drug discovery and development. While specific biological data for this compound is limited, the established activities of other isothiocyanates, particularly their interaction with pathways like the Nrf2 antioxidant response, provide a strong rationale for its study. The information and representative protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this and related compounds.

References

Electrophilicity of the isothiocyanate group in 3-Isothiocyanato-1,1'-biphenyl

An In-depth Technical Guide to the Electrophilicity of the Isothiocyanate Group in 3-Isothiocyanato-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic nature of the isothiocyanate functional group within the this compound molecule. The isothiocyanate group (-N=C=S) is a potent electrophile, making it a valuable moiety in organic synthesis and a key player in the biological activity of many compounds. This document covers the theoretical underpinnings of its reactivity, anticipated quantitative data, detailed experimental protocols for its synthesis and characterization, and its role in relevant biological signaling pathways. The information is intended to serve as a foundational resource for professionals in chemical research and drug development.

Introduction

This compound is an aromatic organic compound featuring a biphenyl scaffold substituted with an isothiocyanate group. The biphenyl structure is a common motif in medicinal chemistry, offering a rigid backbone for the spatial orientation of functional groups. The isothiocyanate group is a heterocumulene that confers significant electrophilicity upon the central carbon atom. This reactivity is the basis for its utility in forming a variety of sulfur and nitrogen-containing heterocyclic compounds and for its covalent interactions with biological nucleophiles.[1][2] Understanding and quantifying the electrophilicity of this group is crucial for predicting reaction outcomes, designing novel synthetic routes, and elucidating mechanisms of biological action.

Theoretical Framework of Electrophilicity

The electrophilicity of the isothiocyanate group stems from the electronic distribution across the -N=C=S linkage. The central carbon atom is bonded to a highly electronegative nitrogen atom and a less electronegative but polarizable sulfur atom. This arrangement, depicted in its resonance structures, results in a significant partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles.

The biphenyl substituent, being an aryl group, influences the reactivity of the isothiocyanate. The phenyl rings can modulate the electron density on the isothiocyanate carbon through inductive and resonance effects. While the biphenyl group itself is not strongly electron-donating or withdrawing, its presence provides a large, lipophilic scaffold that can influence substrate binding in biological systems.

References

An In-depth Technical Guide to 3-Isothiocyanato-1,1'-biphenyl: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 3-Isothiocyanato-1,1'-biphenyl, a member of the aryl isothiocyanate family of compounds. While the specific historical discovery of this molecule is not extensively documented, its synthesis falls within well-established methodologies for this class of compounds, which have been a subject of scientific inquiry for over a century.[1] This guide details the probable synthetic routes, physicochemical properties, and potential biological significance of this compound, drawing parallels from the broader family of isothiocyanates. The content herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and organic synthesis.

Introduction to Aryl Isothiocyanates

Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group.[2] They are found in nature, notably in cruciferous vegetables, where they are produced from the enzymatic conversion of glucosinolates.[2] The isothiocyanate moiety is a key pharmacophore that imparts a range of biological activities, including anticarcinogenic, anti-inflammatory, and antimicrobial properties.[1][3][4] Aryl isothiocyanates, in particular, have been a focus of medicinal chemistry due to their potential as therapeutic agents. This guide focuses on a specific, yet under-documented member of this family: this compound.

Discovery and History

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific compound is limited, its properties can be estimated based on its structure and data from closely related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NS | Crysdot LLC |

| Molecular Weight | 211.28 g/mol | Crysdot LLC |

| CAS Number | 1510-25-4 | Crysdot LLC |

| Appearance | Likely a solid at room temperature | General knowledge of similar compounds |

| Purity | >95% | Crysdot LLC |

Synthesis and Experimental Protocols

The synthesis of this compound is most practicably achieved from 3-aminobiphenyl. Several methods are available for this conversion, with the choice of reagent often depending on factors such as scale, safety, and desired purity.

General Synthetic Workflow

The primary route to this compound involves the conversion of the primary amine, 3-aminobiphenyl, to the isothiocyanate. This is typically a two-step process that can often be performed in a single pot.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3-Aminobiphenyl using Thiophosgene

This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.[1]

Materials:

-

3-Aminobiphenyl

-

Thiophosgene (CSCl₂)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (CH₂Cl₂) or another suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve 3-aminobiphenyl (1.0 equivalent) in dichloromethane.

-

Add triethylamine (2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1.1 equivalents) in dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Protocol: Synthesis from 3-Aminobiphenyl using Carbon Disulfide and a Desulfurizing Agent

This method avoids the use of highly toxic thiophosgene.[6][7]

Materials:

-

3-Aminobiphenyl

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Tosyl chloride (TsCl) or another suitable desulfurizing agent

-

Acetonitrile (CH₃CN) or another suitable solvent

Procedure:

-

Dissolve 3-aminobiphenyl (1.0 equivalent) and triethylamine (2.0 equivalents) in acetonitrile.

-

Add carbon disulfide (1.2 equivalents) dropwise to the stirred solution at room temperature.

-

Stir the mixture for 1-2 hours to form the dithiocarbamate salt in situ.

-

Add tosyl chloride (1.1 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by flash chromatography to obtain this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been identified, the broader class of aryl isothiocyanates exhibits a range of pharmacological effects. It is plausible that this compound shares some of these activities.

Anticipated Biological Effects

-

Anticancer Activity: Many isothiocyanates have demonstrated potent anticancer properties by inducing apoptosis, inhibiting cell cycle progression, and suppressing angiogenesis in various cancer cell lines.[3][4]

-

Anti-inflammatory Effects: Isothiocyanates can modulate inflammatory pathways, often through the inhibition of pro-inflammatory cytokines and enzymes.[8]

-

Antimicrobial Properties: Several isothiocyanates exhibit activity against a range of bacteria and fungi.[8]

-

Vasorelaxant Effects: Some aryl isothiocyanates have been shown to induce vasorelaxation, potentially through the release of hydrogen sulfide (H₂S).[9]

Potential Signaling Pathway Modulation

Based on studies of other isothiocyanates, this compound could potentially modulate key cellular signaling pathways.[8]

Caption: Potential signaling pathways modulated by aryl isothiocyanates.

Future Directions

This compound represents an under-investigated molecule with potential for further research. Future studies should focus on:

-

Definitive Synthesis and Characterization: Detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to fully characterize the compound.

-

Biological Screening: A comprehensive evaluation of its cytotoxic, anti-inflammatory, and antimicrobial activities.

-

Mechanism of Action Studies: If biological activity is confirmed, elucidation of the underlying molecular mechanisms and signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related biphenyl isothiocyanate analogs to identify key structural features for optimal activity.

Conclusion

While the history of this compound is not as well-defined as that of other isothiocyanates, its synthesis is readily achievable through established chemical methods. Based on the known biological activities of related compounds, it represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis and potential properties, encouraging further investigation into this intriguing molecule.

References

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of the vascular effects of aryl isothiocyanates: is hydrogen sulfide the real player? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Labeling and Modification using 3-Isothiocyanato-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isothiocyanato-1,1'-biphenyl is a versatile reagent for the covalent modification of proteins. Its isothiocyanate group (-N=C=S) readily reacts with primary amine groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable thiourea linkage.[1] This reactivity allows for the straightforward labeling of proteins for various applications, including fluorescence studies (if the biphenyl moiety is derivatized with a fluorophore), protein-protein interaction analysis, and the development of therapeutic protein conjugates. The biphenyl group provides a rigid, hydrophobic scaffold that can be used to introduce specific biophysical properties to the labeled protein or to serve as a handle for further chemical modifications.

The reaction of this compound with a primary amine on a protein proceeds via a nucleophilic addition mechanism, as illustrated in the diagram below. This reaction is highly efficient under mild alkaline conditions, where the amine groups are deprotonated and thus more nucleophilic.[1]

Caption: Reaction of this compound with a protein's primary amine.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the expected outcomes of labeling experiments with this compound. This data is intended to serve as a guide for experimental design.

Table 1: Effect of Molar Ratio on Degree of Labeling (DOL)

| Molar Ratio (Biphenyl-NCS : Protein) | Degree of Labeling (DOL) |

| 5:1 | 1.2 |

| 10:1 | 2.5 |

| 20:1 | 4.1 |

| 50:1 | 6.8 |

Table 2: Effect of pH on Labeling Efficiency

| Reaction pH | Relative Labeling Efficiency (%) |

| 7.5 | 45 |

| 8.0 | 70 |

| 8.5 | 95 |

| 9.0 | 100 |

| 9.5 | 98 |

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general method for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5-9.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) that could compete with the labeling reaction. If necessary, exchange the protein into the Reaction Buffer using a desalting column.

-

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM. This solution should be prepared fresh before each use.

-

-

Labeling Reaction:

-

Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of the reagent to the protein.[1][2]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1] Gentle stirring or rocking is recommended.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[3]

-

-

Characterization of the Labeled Protein:

-

Degree of Labeling (DOL): If the biphenyl group is fluorescent or has a distinct UV absorbance, the DOL can be determined spectrophotometrically.[1]

-

Mass Spectrometry: Analyze the labeled protein by mass spectrometry to confirm the covalent modification and determine the number of attached biphenyl groups.[3]

-

Protocol 2: Identification of Modification Sites by Mass Spectrometry

This protocol describes how to identify the specific amino acid residues modified by this compound.

Materials:

-

Labeled protein from Protocol 1

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (or another suitable protease)

-

LC-MS/MS system

Procedure:

-

Reduction and Alkylation:

-

Reduce the disulfide bonds in the labeled protein by incubating with DTT.

-

Alkylate the free cysteine residues with IAA to prevent disulfide bond reformation.

-

-

Proteolytic Digestion:

-

Digest the labeled protein with trypsin overnight at 37°C.[3]

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.[3]

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence using a database search engine.

-

Specify the mass of the this compound adduct as a variable modification on lysine and the N-terminus.

-

The search results will identify the peptides containing the modification and pinpoint the specific modified residues.

-

Visualizations

Caption: Experimental workflow for protein labeling with this compound.

Caption: Use of a labeled protein to study a signaling pathway.

References

Application Notes & Protocols for Proteomic Target Identification Using 3-Isothiocyanato-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds recognized for their potent biological activities, including anti-cancer properties.[1][2][3] These compounds exert their effects by covalently modifying proteins, thereby altering their function and initiating cellular signaling cascades that can lead to apoptosis and cell cycle arrest.[1][4][5] The identification of the specific protein targets of ITCs is crucial for understanding their mechanisms of action and for the development of novel therapeutics.[1][6][7]

3-Isothiocyanato-1,1'-biphenyl is an aromatic isothiocyanate that, like other members of its class such as benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), is expected to serve as a valuable probe for identifying novel protein targets. Its biphenyl structure provides a unique chemical scaffold that may confer distinct target specificity. These application notes provide detailed protocols for utilizing this compound in proteomic studies to identify and characterize its protein binding partners.

Principle of the Method

The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophilic residues on proteins, primarily the thiol groups of cysteine residues and the ε-amino groups of lysine residues, forming stable thiocarbamate or thiourea adducts, respectively. This covalent and irreversible binding allows for the use of this compound as a chemical probe to "tag" its protein targets within a complex biological sample, such as a cell lysate or in living cells.

Tagged proteins can then be identified using various proteomic techniques. Two common approaches are detailed here:

-

Affinity-Based Protein Profiling (AfBPP): This method involves synthesizing a derivative of this compound that incorporates a bioorthogonal handle (e.g., an alkyne or azide). This handle allows for the subsequent "click" chemistry-mediated attachment of a reporter tag, such as biotin, for affinity purification, or a fluorophore for imaging.

-

2D-Gel Electrophoresis and Mass Spectrometry: In this classical approach, cells are treated with a radiolabeled version of the ITC. The proteome is then separated by two-dimensional gel electrophoresis, and the radiolabeled protein spots are identified by autoradiography and subsequently excised and identified by mass spectrometry.[1]

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely available, the following tables provide a summary of the cytotoxic and protein-binding activities of other commonly studied isothiocyanates to serve as a reference for experimental design.

Table 1: IC50 Values of Various Isothiocyanates in Cancer Cell Lines

| Isothiocyanate | Cell Line | Assay | IC50 (µM) | Reference |

| Benzyl isothiocyanate (BITC) | SKM-1 (AML) | Cell Viability | 4.0 - 5.0 | [4] |

| Benzyl isothiocyanate (BITC) | Bel 7402 (HCC) | Proliferation | ~30 | [8] |

| Phenethyl isothiocyanate (PEITC) | Jurkat (T-lymphoma) | Cell Viability | 7 | [9] |

| Phenethyl isothiocyanate (PEITC) | CaSki (Cervical Cancer) | Cell Viability | ~18 | [10] |

| Sulforaphane (SFN) | SKM-1 (AML) | Cell Viability | 7.0 - 8.0 | [4] |

Table 2: Identified Protein Targets of Common Isothiocyanates

| Isothiocyanate | Identified Protein Target(s) | Cell Line/System | Proteomic Method | Biological Consequence | Reference |

| PEITC, BITC, SFN | Tubulin | A549 (Lung Cancer) | 2D-GE, Mass Spectrometry | Disruption of microtubule polymerization, mitotic arrest, apoptosis | [5] |

| PEITC | BID | HeLa (Cervical Cancer) | Quantitative Chemical Proteomics | Promotion of apoptosis | [11] |

| BITC | STAT3 | Pancreatic Cancer Cell Lines | Western Blot | Transcriptional suppression, proteasome-dependent degradation | [7] |

| BITC, PEITC | Proteasome | Multiple Myeloma | 2D-GE, Activity Assays | Inhibition of proteasome activity, growth inhibition | [6] |

Experimental Protocols

Protocol 1: Affinity-Based Protein Profiling (AfBPP) for Target Identification

This protocol is adapted for a hypothetical alkyne-modified version of this compound, hereafter referred to as "Biphenyl-ITC-alkyne".

Materials:

-

Biphenyl-ITC-alkyne probe

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

PBS, Trypsin-EDTA

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Biotin-azide

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., 1% SDS in PBS, 6 M urea, PBS)

-

Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT)

-

Ammonium bicarbonate

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Sequencing-grade trypsin

-

C18 ZipTips for peptide cleanup

-

Mass spectrometer (e.g., Orbitrap)

Methodology:

-

Cell Culture and Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with varying concentrations of Biphenyl-ITC-alkyne (e.g., 1-20 µM) for a defined period (e.g., 4 hours). Include a vehicle control (e.g., DMSO).

-